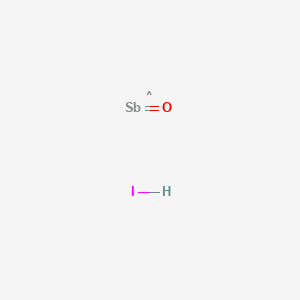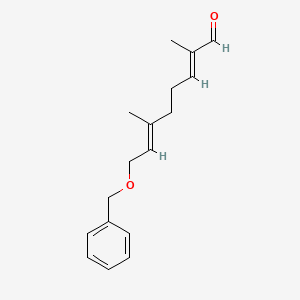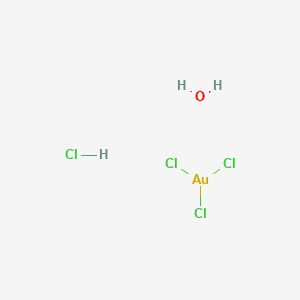
CID 76518914
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxostibanyl–hydrogen iodide (1/1) is a chemical compound with the molecular formula HIO It is a unique compound that contains both antimony and iodine, making it an interesting subject for chemical research and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of oxostibanyl–hydrogen iodide (1/1) typically involves the reaction of antimony compounds with hydrogen iodide. One common method is the direct reaction of antimony trioxide (Sb2O3) with hydrogen iodide (HI) gas. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of oxostibanyl–hydrogen iodide (1/1) can be scaled up by using larger reactors and continuous flow systems. The process involves the careful handling of hydrogen iodide gas, which is highly reactive and corrosive. Safety measures are essential to prevent any hazardous incidents during the production process.
Chemical Reactions Analysis
Types of Reactions
Oxostibanyl–hydrogen iodide (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of oxostibanyl–hydrogen iodide (1/1) include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out in solvents such as water or organic solvents under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from the reactions of oxostibanyl–hydrogen iodide (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield antimony pentoxide (Sb2O5), while reduction reactions may produce antimony triiodide (SbI3).
Scientific Research Applications
Oxostibanyl–hydrogen iodide (1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical treatments and drug development.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of oxostibanyl–hydrogen iodide (1/1) involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile compound in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxostibanyl–hydrogen iodide (1/1) include other antimony and iodine-containing compounds, such as:
- Antimony triiodide (SbI3)
- Antimony pentaiodide (SbI5)
- Hydrogen iodide (HI)
Uniqueness
Oxostibanyl–hydrogen iodide (1/1) is unique due to its specific combination of antimony and iodine in a single compound. This combination imparts distinctive chemical properties and reactivity, making it valuable for specialized applications that other similar compounds may not be suitable for.
Properties
CAS No. |
15513-75-4 |
|---|---|
Molecular Formula |
IOSb |
Molecular Weight |
264.66387 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B1144389.png)





